Lysyl-tyrosyl-lysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying DNA Damage and Repair

- KYK can induce nicks (breaks) at specific sites in circular DNA molecules. These sites are called apurinic/apyrimidinic (AP sites), which lack a purine or pyrimidine base. This property makes KYK a valuable tool for researchers investigating DNA damage and repair mechanisms .

Understanding Free Radical Oxidation

- Due to its structure, KYK can act as a model peptide for studying free radical oxidation and electron capture processes. Free radicals are highly reactive molecules that can damage cells. By studying how KYK interacts with free radicals, researchers can gain insights into oxidative stress and potential antioxidant mechanisms .

Quantifying Uracil in DNA

- KYK can be used in conjunction with the enzyme uracil DNA glycosylase (UNG) to measure uracil levels in DNA. Uracil is a naturally occurring molecule, but its presence in DNA can indicate damage or errors during DNA replication. By utilizing KYK and UNG, researchers can assess DNA integrity and potential mutagenic events .

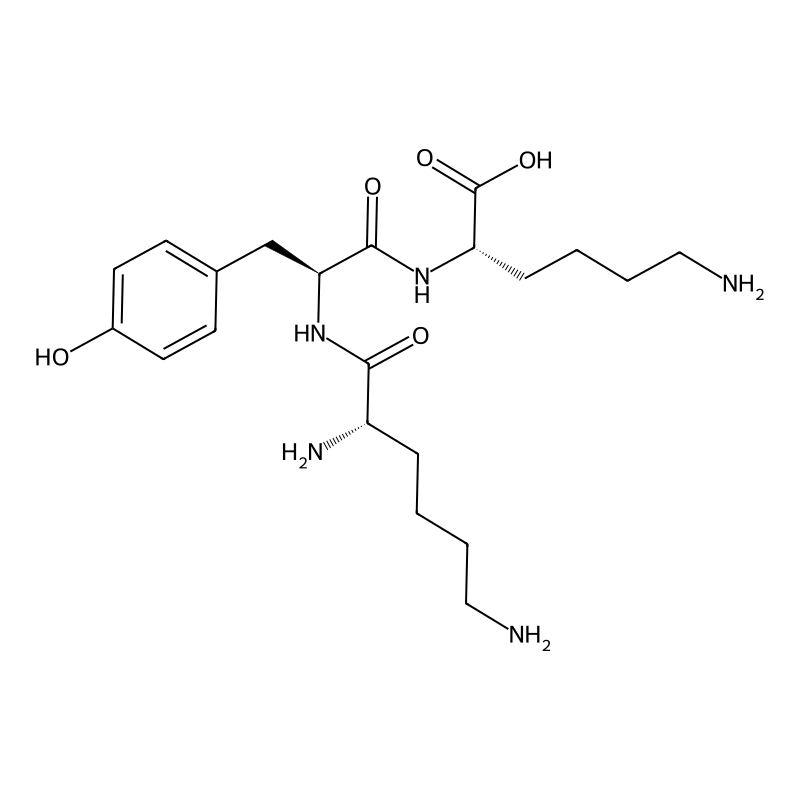

Lysyl-tyrosyl-lysine is a tripeptide composed of two lysine residues and one tyrosine residue. Its molecular formula is C21H35N5O5, and it typically exists in the form of an acetate salt. This compound is of significant interest in biochemical research due to its unique structural properties and functional roles in biological systems. The presence of both basic (lysine) and aromatic (tyrosine) amino acids allows for diverse interactions with other biomolecules, making it a valuable subject for studying peptide behavior in various environments.

- Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine or quinone derivatives using reagents such as hydrogen peroxide or metal ions like ferric ions.

- Reduction: Disulfide bonds in peptides can be reduced using agents like dithiothreitol or tris(2-carboxyethyl)phosphine, altering the compound's structure and functionality.

- Substitution: The amino groups of lysine residues can undergo substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

These reactions highlight the compound's versatility and potential for modification in synthetic and biological contexts.

Lysyl-tyrosyl-lysine exhibits several biological activities, primarily through its interaction with lysyl oxidase enzymes. These enzymes facilitate the oxidative deamination of lysine residues, leading to the formation of reactive aldehydes that participate in cross-linking collagen and elastin fibers within the extracellular matrix. This process is crucial for maintaining the structural integrity of tissues . Additionally, lysyl-tyrosyl-lysine has been implicated in influencing cellular signaling pathways and gene expression, suggesting a broader role in cellular metabolism and function.

The synthesis of lysyl-tyrosyl-lysine is commonly achieved through solid-phase peptide synthesis (SPPS). This method involves:

- Attachment: The C-terminal lysine is attached to a solid resin.

- Coupling: Protected amino acids (tyrosine followed by another lysine) are sequentially added to the growing peptide chain.

- Deprotection: Temporary protecting groups are removed after each coupling step to allow for further reactions.

- Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography.

This approach allows for precise control over peptide length and composition, facilitating the study of specific biochemical properties.

Lysyl-tyrosyl-lysine has a variety of applications across multiple fields:

- Biochemistry: It serves as a model compound for studying oxidative stress and free radical mechanisms.

- Pharmaceuticals: The compound is explored for its potential in developing peptide-based therapeutics aimed at modulating enzyme activity or influencing cellular processes.

- Materials Science: It is utilized in creating peptide-based materials that mimic biological systems for applications in tissue engineering and regenerative medicine.

Studies on lysyl-tyrosyl-lysine interactions reveal its role in modulating enzyme activity, particularly with lysyl oxidase. By affecting the oxidative deamination process, this tripeptide influences collagen cross-linking dynamics, which are vital for tissue repair and integrity. Furthermore, its interactions with other biomolecules can affect signal transduction pathways, highlighting its significance in cellular communication .

Lysyl-tyrosyl-lysine can be compared with several similar tripeptides, each sharing structural characteristics but differing in specific functional properties:

| Compound | Composition | Unique Features |

|---|---|---|

| Glycyl-histidyl-lysine | Glycine, Histidine, Lysine | Involvement in metal ion binding |

| Kyotorphin acetate salt | Tyrosine, Phenylalanine | Analgesic properties related to opioid receptors |

| Glycyl-tyrosyl-arginine | Glycine, Tyrosine, Arginine | Role in immune modulation |

| Glycyl-glycyl-tyrosine | Two Glycines, Tyrosine | Potential use in enhancing peptide stability |

Lysyl-tyrosyl-lysine stands out due to its dual lysine residues that enhance its interactions with various enzymes and receptors involved in critical biological processes such as collagen stabilization and tissue repair.

Lysyl-tyrosyl-lysine represents a biologically active tripeptide compound that has garnered significant scientific attention due to its unique biochemical properties and specific interactions with deoxyribonucleic acid structures. This tripeptide, composed of two lysine residues flanking a central tyrosine residue, demonstrates remarkable specificity for damaged deoxyribonucleic acid sites and exhibits distinctive molecular recognition capabilities that distinguish it from other nucleic acid-binding peptides [1] [2] [3].

The compound's molecular formula of C21H35N5O5 and molecular weight of 437.54 grams per mole reflect its relatively simple yet functionally sophisticated structure [1] [4]. The tripeptide exists primarily as an acetate salt in commercial preparations, which enhances its solubility and stability characteristics under physiological conditions [3] [5]. The Chemical Abstracts Service registry number 35193-18-1 uniquely identifies this compound in chemical databases and literature [1] [2].

The significance of lysyl-tyrosyl-lysine extends beyond its basic chemical properties to encompass its remarkable biological activities, particularly its ability to recognize and cleave specific lesions in deoxyribonucleic acid [2] [6] [7]. This tripeptide serves as both a research tool and a model system for understanding protein-nucleic acid interactions, offering insights into the molecular mechanisms underlying deoxyribonucleic acid repair processes and damage recognition pathways [8] [9] [10].

Biochemical Interaction Mechanisms

Deoxyribonucleic Acid Binding Specificity and Base Pair Recognition

The deoxyribonucleic acid binding properties of lysyl-tyrosyl-lysine exhibit extraordinary selectivity for specific structural motifs within nucleic acid molecules. The tripeptide demonstrates a dramatic preference for apurinic and apyrimidinic sites, commonly referred to as abasic sites, over native B-form deoxyribonucleic acid [8] [9]. Quantitative binding studies reveal that the dissociation constant for abasic sites approaches 200, representing approximately a 200-fold enhancement in binding affinity compared to undamaged deoxyribonucleic acid, where the dissociation constant measures only 0.3 [8] [9].

The molecular basis for this specificity resides in the tripeptide's ability to recognize the structural distortions introduced by base loss. When purine or pyrimidine bases are removed from the deoxyribonucleic acid backbone through spontaneous hydrolysis or enzymatic action, the resulting cavity creates an optimal binding environment for the tyrosine residue of the tripeptide [9] [11]. Nuclear magnetic resonance studies have demonstrated that the aromatic ring of the tyrosine residue can insert into the space formerly occupied by the missing base, while the flanking lysine residues engage in favorable electrostatic interactions with the phosphate backbone [12] [13].

Ethidium bromide displacement assays have confirmed that lysyl-tyrosyl-lysine possesses limited affinity for intact double-stranded deoxyribonucleic acid, with apparent binding constants below 1×10³ M⁻¹ [8]. However, this weak interaction with native deoxyribonucleic acid becomes significantly enhanced when the duplex contains structural lesions or regions of local destabilization [14] [15]. The tripeptide shows preferential binding to single-stranded regions and sites of deoxyribonucleic acid damage induced by ultraviolet irradiation or chemical modification [14] [9].

Circular dichroism spectroscopy studies have revealed that lysyl-tyrosyl-lysine binding does not significantly alter the overall B-form conformation of double-stranded deoxyribonucleic acid [12] [13]. Instead, the tripeptide appears to recognize and stabilize existing structural perturbations without inducing major conformational changes in the nucleic acid substrate. This contrasts with intercalating agents that unwind the double helix and lengthen the deoxyribonucleic acid molecule [12].

The base pair recognition mechanism involves both sequence-independent and structure-dependent components. While lysyl-tyrosyl-lysine does not exhibit strong sequence specificity for particular nucleotide sequences, it demonstrates pronounced selectivity for specific deoxyribonucleic acid conformations and structural features [16] [12]. The tripeptide preferentially binds to regions where the minor groove is widened or where base stacking interactions are disrupted, as occurs at abasic sites [9] [11].

Comparative studies with related tripeptides have illuminated the importance of the specific amino acid sequence in determining binding specificity. The lysine-tyrosine-lysine arrangement provides optimal spacing for simultaneous phosphate backbone interaction and base cavity recognition [8] [15]. Alternative arrangements, such as lysine-tryptophan-lysine, exhibit similar but distinct binding properties, suggesting that the aromatic residue identity influences the precise mode of deoxyribonucleic acid recognition [8] [15].

Apurinic/Apyrimidinic Site Cleavage Activity

The endonucleolytic activity of lysyl-tyrosyl-lysine toward apurinic and apyrimidinic sites represents one of its most remarkable biochemical properties. This tripeptide can induce specific strand breaks at abasic sites in both supercoiled and relaxed deoxyribonucleic acid molecules, mimicking the catalytic function of specialized repair endonucleases [10] [17] [18]. The cleavage reaction proceeds through a β-elimination mechanism, generating products with 3'-hydroxyl and 5'-phosphoryl termini [10].

Kinetic analysis of the cleavage reaction reveals an activation energy of 21 ± 2 kilocalories per mole, indicating that the strand scission process requires significant thermal activation [10]. The reaction rate shows strong temperature dependence, with optimal activity observed at elevated temperatures between 65-70°C [8] [10]. Under these conditions, lysyl-tyrosyl-lysine demonstrates nicking rates of approximately 50.7 picomoles per minute against supercoiled φX174 deoxyribonucleic acid containing apurinic sites [8].

The mechanism of strand cleavage involves the participation of the lysine amino groups as nucleophilic species that attack the electrophilic carbon center of the abasic site [10] [11]. The aldehyde form of the abasic site, which exists in equilibrium with the predominant hemiacetal form, serves as the reactive species for β-elimination [11] [19]. The positively charged amino groups of the lysine residues facilitate this reaction by stabilizing negative charge development during the transition state [10].

Importantly, the cleavage activity shows absolute specificity for abasic sites, as native deoxyribonucleic acid remains completely resistant to hydrolysis under identical reaction conditions [10] [17]. This selectivity distinguishes lysyl-tyrosyl-lysine from non-specific nucleases and highlights its potential as a research tool for detecting and quantifying abasic lesions in deoxyribonucleic acid samples [20].

The stoichiometry of the cleavage reaction indicates that one molecule of lysyl-tyrosyl-lysine can induce strand scission at one abasic site, consistent with a 1:1 binding ratio [9] [10]. However, the tripeptide remains catalytically active after the cleavage event, allowing turnover and processing of multiple abasic sites within the same deoxyribonucleic acid molecule [10].

Comparative studies with other lysine-containing peptides have demonstrated that the aromatic residue plays a crucial role in both binding affinity and cleavage efficiency. Tripeptides lacking aromatic amino acids, such as lysine-alanine-lysine, exhibit dramatically reduced nicking activity, requiring concentrations 2000-fold higher than lysyl-tyrosyl-lysine to achieve comparable levels of strand scission [9] [10]. This observation underscores the importance of the tyrosine residue in properly positioning the reactive lysine groups relative to the abasic site [9].

The cleavage reaction proceeds optimally under slightly acidic to neutral conditions, with maximum activity observed around physiological pH values [10] [21]. At higher pH levels, the reaction rate decreases, possibly due to deprotonation of the lysine amino groups or changes in the ionization state of the abasic site itself [10] [21].

pH-Dependent Charge Modulation Effects

The biochemical activity of lysyl-tyrosyl-lysine exhibits pronounced pH sensitivity that directly correlates with the ionization states of its constituent amino acid residues. The tripeptide contains multiple ionizable groups, including two lysine ε-amino groups with approximate pKa values of 10.5, one amino-terminal group with a pKa near 9.2, and one carboxyl-terminal group with a pKa around 2.2 [22] [23]. The tyrosine hydroxyl group contributes additional pH sensitivity with a pKa value of approximately 10.1 [22] [24].

At physiological pH (7.0-7.4), lysyl-tyrosyl-lysine carries a net positive charge of approximately +3, with both lysine residues and the amino terminus existing in their protonated forms [22] [25]. This highly cationic character facilitates strong electrostatic interactions with the negatively charged phosphate backbone of deoxyribonucleic acid, contributing significantly to the binding affinity and specificity observed under physiological conditions [14] [26].

As the pH decreases below 7.0, the tripeptide becomes increasingly protonated, reaching a maximum positive charge of +4 under highly acidic conditions [22] [21]. Studies of deoxyribonucleic acid binding at pH 5.0-6.0 have demonstrated enhanced association rates and increased stability of the peptide-nucleic acid complexes [21]. This pH-dependent enhancement likely reflects the increased electrostatic attraction between the more highly charged peptide and the anionic deoxyribonucleic acid phosphates [21].

Conversely, elevation of pH above 8.0 results in progressive deprotonation of the lysine residues and eventual deprotonation of the tyrosine hydroxyl group [22] [24]. At pH 9.0, the net positive charge decreases to approximately +2, while at pH 11.0, the tripeptide may carry only a +1 charge [22]. This reduction in positive charge corresponds to dramatically decreased deoxyribonucleic acid binding affinity and virtually complete loss of endonucleolytic activity toward abasic sites [22] [21].

The pH dependence of lysyl-tyrosyl-lysine activity shows optimal performance in the pH range of 6.0-7.5, with maximum activity typically observed around pH 7.0 [10] [21]. Within this range, the tripeptide maintains its full complement of positive charges while avoiding the potential complications of extreme pH conditions that might denature the deoxyribonucleic acid substrate or interfere with the cleavage mechanism [10] [21].

Interestingly, the pH sensitivity of lysyl-tyrosyl-lysine differs somewhat from that observed with the related tripeptide lysine-tryptophan-lysine. While both compounds show similar overall pH profiles, the tyrosine-containing peptide exhibits slightly broader pH tolerance, possibly due to the different electronic properties of the aromatic residues [8] [15].

Buffer composition can also influence the apparent pH sensitivity of lysyl-tyrosyl-lysine activity. Studies conducted in Tris buffer systems show reduced cleavage efficiency compared to phosphate or HEPES buffers, likely due to the ability of Tris amino groups to compete with the peptide for reaction with abasic sites [21]. Similarly, bicarbonate buffers can reduce the yield of peptide-mediated cleavage reactions, possibly through formation of carbamic acid derivatives with the lysine amino groups [21].

The pH-dependent charge modulation effects extend beyond simple electrostatic considerations to influence the precise mode of deoxyribonucleic acid binding. At optimal pH values, the positively charged lysine residues can form multiple simultaneous contacts with phosphate groups, while the tyrosine residue maintains its ability to engage in π-π stacking interactions with nucleotide bases [12] [13]. As pH deviates from the optimum, these interactions become progressively less favorable, leading to reduced binding affinity and altered recognition specificity [22].

Temperature Sensitivity of Molecular Interactions

The temperature dependence of lysyl-tyrosyl-lysine interactions with deoxyribonucleic acid reveals complex relationships between thermal energy, molecular motion, and biochemical activity. At ambient temperatures (20-25°C), the tripeptide exhibits stable binding to abasic sites but shows minimal endonucleolytic activity [8] [10]. The binding interaction at these temperatures appears to be primarily governed by enthalpic factors, with the electrostatic attractions between lysine residues and phosphate groups providing the dominant stabilizing forces [12].

As temperature increases to physiological levels (37°C), both the binding affinity and cleavage activity of lysyl-tyrosyl-lysine show significant enhancement [8] [10]. The temperature coefficient (Q₁₀) for the cleavage reaction approaches 3-4, indicating that a 10°C temperature increase results in a 3-4 fold increase in reaction rate [10]. This strong temperature dependence suggests that the cleavage mechanism involves significant molecular reorganization and activation energy barriers [10].

The optimal temperature range for lysyl-tyrosyl-lysine activity spans 60-70°C, well above physiological conditions but within the range typically employed for biochemical assays [8] [10]. At 65°C, the tripeptide demonstrates maximum nicking rates against supercoiled deoxyribonucleic acid containing apurinic sites, with activity levels approximately 50-fold higher than those observed at 25°C [8]. This dramatic temperature enhancement reflects both increased molecular motion and thermal activation of the β-elimination cleavage mechanism [10].

The binding kinetics of lysyl-tyrosyl-lysine show interesting temperature-dependent behavior that differs between association and dissociation processes. Nuclear magnetic resonance studies indicate that the rate of complex formation increases progressively with temperature, consistent with the reduced viscosity and enhanced diffusion rates that facilitate peptide-deoxyribonucleic acid encounters [12]. However, the stability of formed complexes shows more complex temperature dependence, with an apparent optimum around 45-50°C [27].

At temperatures exceeding 70°C, lysyl-tyrosyl-lysine begins to show signs of thermal instability, with gradual loss of both binding affinity and catalytic activity [28]. By 80°C, the tripeptide exhibits severely compromised function, likely due to thermal denaturation effects that disrupt the optimal spatial arrangement of the constituent amino acid residues [28]. This temperature sensitivity distinguishes lysyl-tyrosyl-lysine from thermostable proteins and enzymes that maintain activity at elevated temperatures [28].

The temperature dependence of lysyl-tyrosyl-lysine activity also reveals important mechanistic insights about the cleavage reaction. The calculated activation energy of 21 ± 2 kilocalories per mole suggests that strand scission involves breaking and forming several chemical bonds simultaneously [10]. This value is consistent with a concerted mechanism involving nucleophilic attack by lysine amino groups, β-elimination at the abasic site, and reorganization of the deoxyribonucleic acid backbone [10].

Thermal denaturation studies of deoxyribonucleic acid substrates in the presence of lysyl-tyrosyl-lysine reveal that peptide binding can influence the melting temperature of the duplex [12] [27]. At abasic sites, where the tripeptide binds with high affinity, the local melting temperature may be either increased or decreased depending on the specific sequence context and the extent of peptide-induced stabilization [12].

The temperature sensitivity of lysyl-tyrosyl-lysine has practical implications for its use as a research tool. Optimal assay conditions typically employ temperatures of 65-70°C with incubation periods of 1-3 hours to achieve complete processing of abasic sites [10] [20]. Lower temperatures require longer reaction times but may be preferable when working with temperature-sensitive deoxyribonucleic acid substrates or when studying binding equilibria rather than cleavage kinetics [8].

The thermodynamic parameters governing lysyl-tyrosyl-lysine binding to deoxyribonucleic acid suggest a favorable enthalpy of association (ΔH < 0) coupled with a negative entropy change (ΔS < 0) [12]. This thermodynamic signature is characteristic of binding interactions that involve significant restriction of molecular motion and formation of specific intermolecular contacts [12]. The temperature dependence of these thermodynamic parameters indicates that binding becomes increasingly entropy-driven at elevated temperatures, consistent with the enhanced molecular motion and conformational sampling that occurs under these conditions [27].

Comparative temperature studies with related peptides have revealed that the specific amino acid composition of lysyl-tyrosyl-lysine contributes to its unique thermal properties. The lysine-tryptophan-lysine tripeptide shows similar overall temperature dependence but exhibits slightly different optimal temperature ranges and thermal stability limits [8] [15]. These differences likely reflect the distinct electronic and steric properties of tyrosine versus tryptophan residues and their differential interactions with deoxyribonucleic acid bases [8] [15].

The temperature sensitivity of lysyl-tyrosyl-lysine molecular interactions also provides insights into the biological relevance of its biochemical activities. While the optimal activity temperatures are well above physiological levels, the tripeptide retains significant function at 37°C, suggesting potential roles in biological systems where enhanced activity might be achieved through local heating, cofactor interactions, or protein complex formation [8] [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Wikipedia

Dates

2: Zhang J, Kalonia DS. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. AAPS PharmSciTech. 2007 Dec 7;8(4):E102. doi: 10.1208/pt0804102. PubMed PMID: 18181523; PubMed Central PMCID: PMC2750355.

3: Cheng CT, Lo V, Chen J, Chen WC, Lin CY, Lin HC, Yang CH, Sheh L. Synthesis and DNA nicking studies of a novel cyclic peptide: cyclo[Lys-Trp-Lys-Ahx-]. Bioorg Med Chem. 2001 Jun;9(6):1493-8. PubMed PMID: 11408167.

4: Kato-Toma Y, Ishiguro M. Reaction of Lys-Tyr-Lys triad mimics with benzylpenicillin: insight into the role of Tyr150 in class C beta-lactamase. Bioorg Med Chem Lett. 2001 May 7;11(9):1161-4. PubMed PMID: 11354367.

5: Limoli CL, Wu CC, Milligan JR, Ward JF. Photochemical production of uracil quantified in bromodeoxyuridine-substituted SV40 DNA by uracil DNA glycosylase and a lysyl-tyrosyl-lysine tripeptide. Mutagenesis. 1997 Nov;12(6):443-7. PubMed PMID: 9412998.

6: Barthwal R, Kukreti S, Mujeeb A. A 500 MHz proton NMR study of interaction of tripeptides Lys-Tyr-Lys and Lys-Phe-Lys with deoxydinucleotide d-CpG. Indian J Biochem Biophys. 1992 Oct;29(5):394-401. PubMed PMID: 1289228.

7: Barthwal R, Mujeeb A, Kukreti S, Gupta A, Govil G. A 500 MHz proton NMR study of stacking interactions: binding of tripeptide Lys-Tyr-Lys to tetradeoxynucleotide d-GpCpGpC. J Mol Recognit. 1991 Mar-Jun;4(2-3):45-52. PubMed PMID: 1810346.

8: Favaudon V. Radiation-induced crosslinking between poly(deoxyadenylic-deoxythymidylic acid) and tripeptides containing aromatic residues. Int J Radiat Biol. 1989 Mar;55(3):353-64. PubMed PMID: 2564033.